molecular formula C19H27BrClNO3 B602309 Glycopyrrolate Impurity I CAS No. 1404453-68-4

Glycopyrrolate Impurity I

Cat. No.: B602309
CAS No.: 1404453-68-4
M. Wt: 432.8 g/mol
InChI Key: DCPQHGSMOUUQST-JUOYHRLASA-M
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Safety and Hazards

Glycopyrrolate Impurity I is classified as hazardous . It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glycopyrrolate Impurity I involves the synthesis of glycopyrrolate, during which this impurity can form as a byproduct. The synthetic route typically involves the reaction of 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide with various reagents under controlled conditions . The reaction conditions include the use of solvents like acetonitrile and methanol, with specific temperature and pH settings to optimize the yield and minimize impurities .

Industrial Production Methods: In industrial settings, the production of glycopyrrolate and its impurities, including this compound, is carried out using large-scale reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor and quantify the impurities during the production process .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Glycopyrrolate Impurity I involves the reaction of Glycopyrrolate with a suitable reagent to form the desired impurity.", "Starting Materials": [ "Glycopyrrolate", "Suitable reagent" ], "Reaction": [ "Dissolve Glycopyrrolate in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Isolate the product by filtration or chromatography", "Characterize the product by spectroscopic and analytical methods" ] }

CAS No.

1404453-68-4

Molecular Formula

C19H27BrClNO3

Molecular Weight

432.8 g/mol

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide

InChI

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1

InChI Key

DCPQHGSMOUUQST-JUOYHRLASA-M

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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